molecular formula C11H11NO B11724099 2-(3-Methoxyphenyl)-1H-pyrrole

2-(3-Methoxyphenyl)-1H-pyrrole

Cat. No.: B11724099
M. Wt: 173.21 g/mol
InChI Key: AZAPNBMJUCBTIH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound features a methoxy group attached to the phenyl ring, which is in turn connected to the pyrrole ring. Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)pyrrole can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and functional group tolerance.

Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and provides good yields of the desired pyrrole derivatives.

Industrial Production Methods

Industrial production of 2-(3-Methoxyphenyl)pyrrole typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)pyrrole involves its interaction with various molecular targets and pathways. The methoxy group on the phenyl ring can enhance the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The pyrrole ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)pyrrole is unique due to the presence of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Biological Activity

2-(3-Methoxyphenyl)-1H-pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and neuroprotective agent. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its structural features, particularly the methoxyphenyl group and the pyrrole ring. These components facilitate interactions with various biological targets, including enzymes and receptors. The methoxy group enhances binding affinity to molecular targets, while the pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole, including this compound, exhibit notable antimicrobial properties. A study evaluated several pyrrole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18
CiprofloxacinE. coli20
CiprofloxacinS. aureus22

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. A review highlighted various studies where compounds similar to this compound exhibited cytotoxic effects against cancer cell lines. For instance, certain derivatives inhibited the proliferation of cancer cells at concentrations significantly lower than those causing toxicity to normal cells .

Case Study: Cytotoxicity in Cancer Cell Lines

In a specific study, pyrrole derivatives were tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results showed that some compounds led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of pyrrole derivatives against neurotoxic agents. For example, in a model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), certain pyrrole compounds were shown to inhibit lipid peroxidation and reduce apoptosis in neuronal cells .

Table 2: Neuroprotective Effects of Pyrrole Derivatives

CompoundModelEffect on Apoptosis (%)
This compound6-OHDA-induced neurons45
Compound A6-OHDA-induced neurons50
Compound B6-OHDA-induced neurons30

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C11H11NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2-8,12H,1H3

InChI Key

AZAPNBMJUCBTIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CN2

Origin of Product

United States

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